![molecular formula C13H19N3O2 B2539328 1-[4-[Hydroxy-(2-methylpyrazol-3-yl)methyl]piperidin-1-yl]prop-2-en-1-one CAS No. 2361642-52-4](/img/structure/B2539328.png)
1-[4-[Hydroxy-(2-methylpyrazol-3-yl)methyl]piperidin-1-yl]prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-[Hydroxy-(2-methylpyrazol-3-yl)methyl]piperidin-1-yl]prop-2-en-1-one is a chemical compound that is commonly referred to as HPP. HPP has gained significant attention in the scientific community due to its potential use in scientific research. In
Wirkmechanismus
HPP's mechanism of action involves the inhibition of PTP1B. PTP1B is an enzyme that dephosphorylates insulin receptor substrate 1 (IRS-1), leading to the inhibition of insulin signaling. By inhibiting PTP1B, HPP increases the phosphorylation of IRS-1, leading to improved insulin sensitivity.
Biochemical and Physiological Effects:
HPP's inhibition of PTP1B has been shown to have several biochemical and physiological effects. In vitro studies have shown that HPP increases glucose uptake in insulin-resistant cells and improves glucose tolerance in diabetic mice. Additionally, HPP has been shown to improve lipid metabolism and reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using HPP in lab experiments is its specificity for PTP1B inhibition. This specificity allows for targeted modulation of insulin signaling without affecting other biological pathways. However, one limitation of using HPP is its limited solubility in aqueous solutions, which can make dosing and administration challenging.
Zukünftige Richtungen
For HPP research include exploring its potential as a therapeutic agent for the treatment of type 2 diabetes and other metabolic disorders. Additionally, HPP's ability to modulate insulin signaling may have implications for the treatment of other diseases such as cancer and neurodegenerative disorders. Further research is needed to fully understand the potential of HPP in these areas.
Synthesemethoden
The synthesis of HPP involves the reaction of 4-(hydroxymethyl)piperidine with 2-methyl-3-pyrazolecarboxaldehyde in the presence of a base. This reaction results in the formation of HPP as a yellow solid. The yield of HPP can be improved by optimizing the reaction conditions such as temperature, solvent, and base concentration.
Wissenschaftliche Forschungsanwendungen
HPP has shown potential in scientific research due to its ability to target and modulate certain biological pathways. Specifically, HPP has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling. This inhibition leads to improved insulin sensitivity, making HPP a potential therapeutic agent for the treatment of type 2 diabetes.
Eigenschaften
IUPAC Name |
1-[4-[hydroxy-(2-methylpyrazol-3-yl)methyl]piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-3-12(17)16-8-5-10(6-9-16)13(18)11-4-7-14-15(11)2/h3-4,7,10,13,18H,1,5-6,8-9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHBCFGAFBQYIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(C2CCN(CC2)C(=O)C=C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[Hydroxy-(2-methylpyrazol-3-yl)methyl]piperidin-1-yl]prop-2-en-1-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.